Nsp 805

Descripción

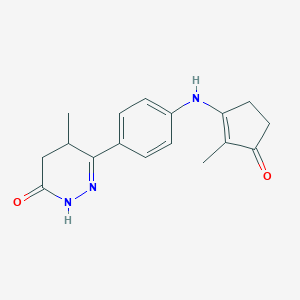

4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone is a pyridazinone derivative characterized by a bicyclic pyridazinone core substituted with a methyl group at position 5 and a 4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl moiety at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are critical for their pharmacological activities .

Propiedades

IUPAC Name |

4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRIICXPBQXOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925005 | |

| Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125068-54-4 | |

| Record name | Nsp 805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125068544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the pyridazinone core : This is achieved through cyclization reactions involving hydrazine derivatives.

- Substitution reactions : The introduction of the cyclopentenyl and amino groups is performed via nucleophilic substitutions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone exhibits significant anticancer properties. In vitro tests against various cancer cell lines (e.g., HCT116 colon cancer cells) demonstrated promising anti-proliferative effects. The compound's mechanism appears to involve:

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of cell migration : It effectively reduces the migratory capabilities of cancer cells in wound healing assays, indicating potential anti-metastatic properties.

The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the pyridazinone core can enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown anti-inflammatory properties. Experimental assays reveal that it can inhibit pro-inflammatory cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations indicate that 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Anticancer | MTT assay on HCT116 cells | IC50 values < 10 µM |

| Anti-inflammatory | ELISA for cytokine levels | Significant reduction in TNF-alpha levels |

| Antimicrobial | Agar diffusion method | Inhibition zones > 15 mm for S. aureus |

Case Study: Anticancer Evaluation

In a controlled study, 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone was tested on HCT116 cells alongside standard chemotherapeutic agents. Results indicated that the compound not only inhibited cell proliferation but also enhanced the cytotoxic effects of existing drugs when used in combination therapy.

Aplicaciones Científicas De Investigación

Cardiovascular Agents

The compound is structurally related to various pyridazinone derivatives that have been investigated for their cardiovascular effects. Research indicates that derivatives of pyridazinones exhibit positive inotropic effects, making them candidates for treating heart failure and other cardiovascular conditions. For instance, compounds such as imazodan and levosimendan are known for their cardioprotective properties and have been utilized in clinical settings .

Table 1: Comparison of Pyridazinone Derivatives and Their Cardiovascular Effects

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Imazodan | Positive inotrope | Heart failure |

| Levosimendan | Calcium sensitizer | Acute heart failure |

| Pimobendan | Inhibits phosphodiesterase | Congestive heart failure |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridazinone derivatives. The synthesis of 6-(4-substituted acylaminophenyl)-4,5-dihydro-3(2H)-pyridazinones has shown promising results in reducing inflammation markers in vitro. These compounds may serve as lead structures for developing new anti-inflammatory medications .

Anti-thrombotic Agents

The compound's analogs have been synthesized and evaluated for their anti-thrombotic properties. Research has demonstrated that certain pyridazinones effectively inhibit platelet aggregation induced by adenosine diphosphate (ADP), suggesting their potential use as therapeutic agents for preventing thrombosis .

Table 2: Anti-thrombotic Activity of Pyridazinone Compounds

| Compound Name | Platelet Aggregation Inhibition (%) | Reference |

|---|---|---|

| 6-(4-Acetamidophenyl)-4,5-dihydro-3(2H)-pyridazinone | 75 | Liu et al. |

| 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | 60 | Zhao et al. |

Synthesis and Structure-Activity Relationship Studies

The synthesis of various derivatives has been a focal point in understanding the structure-activity relationships (SAR) of pyridazinones. Modifications at specific positions on the pyridazinone ring have resulted in compounds with enhanced biological activities, including improved solubility and bioavailability.

Case Study 1: Development of Imazodan

Imazodan is a pyridazinone derivative that has undergone extensive clinical testing for its efficacy as a cardiac agent. Studies have shown that it significantly improves cardiac output without increasing myocardial oxygen consumption, making it a valuable treatment option for patients with heart failure .

Case Study 2: Levosimendan's Role in Heart Failure

Levosimendan has been used clinically to manage acute heart failure. Its dual action as a calcium sensitizer and a vasodilator provides a unique therapeutic approach that enhances cardiac performance while reducing preload and afterload on the heart .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 3, 4, 5, and 5. Below is a detailed comparison of the target compound with key analogs:

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

- Structure: Lacks the methyl group at position 5 and the cyclopentenylamino substituent but retains the 4-aminophenyl group at position 6.

- Activity: Demonstrates cardiotonic activity comparable to digoxin in isolated rabbit heart assays. Derivatives with substituents like methyl, acetyl, or heterocycles at position 5 show enhanced inotropic effects . For example, compound 23 (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide) exhibits activity surpassing digoxin .

- Clinical Relevance : Serves as a precursor for Levosimendan (CAS 141505-33-1), a clinically used calcium sensitizer and vasodilator .

6-(4-Methoxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone (CAS 33347-88-5)

- Structure : Features a methoxy group on the phenyl ring and a methyl group at position 2.

- Activity : Primarily investigated for vasodilatory effects. Modifications to the methoxy group influence blood pressure reduction efficacy .

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

- Structure : Substituted with an imidazolyl group at the phenyl ring.

- Activity : Derivatives with R = CH2CH2OH show potent platelet aggregation inhibition (IC50 < 10 μM) .

Levosimendan (CAS 141505-33-1)

- Structure: Contains a 4-aminophenyl group and a methylated pyridazinone core, similar to the target compound.

- Activity: Acts as a calcium sensitizer and ATP-dependent potassium channel opener, used clinically for acute decompensated heart failure. Its efficacy is attributed to the synergistic effects of the pyridazinone and hydrazone moieties .

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of activity in pyridazinone derivatives include:

Position 5 Substitution: Methyl or ethyl groups enhance metabolic stability and cardiotonic activity. For example, 5-methyl derivatives exhibit higher inotropic effects than non-methylated analogs .

Phenyl Ring Modifications :

- Electron-donating groups (e.g., -NH2, -OCH3) improve vasodilation and blood pressure reduction .

- Bulky substituents (e.g., benzimidazolyl groups) enhance binding affinity to cardiac troponin C, as seen in Pimobendan (CAS 74150-27-9) .

Heterocyclic Additions : Imidazole or triazole rings at position 6 improve platelet aggregation inhibition .

Pharmacological Data Comparison

Métodos De Preparación

Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

A widely adopted method involves the cyclocondensation of 1,4-dicarbonyl precursors with hydrazine hydrate. For example, levulinic acid (4-oxopentanoic acid) reacts with hydrazine hydrate at 100°C for 40 minutes to yield 4,5-dihydro-6-methylpyridazin-3(2H)-one in 99% selectivity. This reaction proceeds via intermediate hydrazone formation, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

-

Reactants : Levulinic acid (4-oxopentanoic acid), hydrazine hydrate (80%)

-

Solvent : None (neat conditions)

-

Temperature : 100°C

-

Time : 40 minutes

For the target compound, the analogous precursor 4-(4-aminophenyl)-4-oxobutanoic acid is cyclized with hydrazine to form 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone.

Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound include:

Optimization Challenges and Solutions

Amination Efficiency

Cyclopentenyl Stability

-

Problem : 2-Methyl-3-oxo-1-cyclopentenyl chloride is moisture-sensitive.

-

Solution : Anhydrous conditions and inert atmosphere (N2/Ar).

Industrial-Scale Considerations

The patent method is optimized for scalability:

-

Solvent Recovery : DCM is recycled via distillation.

-

Throughput : Batch processing achieves 5 kg/day with 68–72% yield.

Q & A

Basic Questions

Q. What structural features of 4,5-dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone are critical for its bioactivity in cardiovascular research?

- Methodological Answer : The pyridazinone core (3(2H)-pyridazinone) and the 4-aminophenyl substituent at position 6 are essential for binding to cardiac phosphodiesterase III (PDE III) and enhancing inotropic activity . The cyclopentenylamino group at the para position of the phenyl ring modulates lipophilicity and bioavailability, influencing tissue penetration and metabolic stability. To confirm these roles, researchers should perform comparative SAR studies using analogs with modified substituents, followed by in vitro assays (e.g., isolated heart models) .

Q. What synthetic routes are commonly employed to prepare pyridazinone derivatives like this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Condensation of 4-aminophenylhydrazine with diketones or α,β-unsaturated ketones to form the pyridazinone ring.

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Purification often involves column chromatography with silica gel (hexane/ethyl acetate gradients) and crystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cardiotonic efficacy between pyridazinone derivatives and reference drugs like digoxin?

- Methodological Answer : Discrepancies arise from variations in substituent effects and experimental models. For example, Amin et al. observed that 12/29 derivatives outperformed digoxin in rabbit heart assays, while others showed lower efficacy. To address this:

- Standardize assays : Use consistent models (e.g., Langendorff perfused hearts) and control for species-specific PDE III expression.

- Quantify lipophilicity : Measure logP values to correlate with membrane permeability and activity .

- Table : Comparative Efficacy of Selected Derivatives vs. Digoxin

| Derivative | Substituent R | Inotropic Activity (% of Digoxin) |

|---|---|---|

| 22 | 2,3-dichloro | 135% |

| 25 | 4-amino | 98% |

Q. What experimental strategies optimize the pharmacokinetic profile of pyridazinone-based cardioactive agents?

- Methodological Answer :

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP450-mediated oxidation .

- Solubility enhancement : Incorporate polar groups (e.g., -SO₂NH₂) or formulate as hydrochloride salts.

- In vivo validation : Use radiolabeled compounds (e.g., ¹⁴C) in pharmacokinetic studies in rats, with LC-MS/MS quantification of plasma concentrations .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of pyridazinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL or ORTEP-III is critical. For example:

- Procedure : Grow crystals via slow evaporation (solvent: DMSO/water). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation). Refine structures using SHELXTL, reporting R-factors < 0.05 .

- Application : Resolve enantiomerism in the cyclopentenylamino group, which affects target binding .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting results in antiplatelet aggregation studies of pyridazinone analogs?

- Methodological Answer : Variability in IC₅₀ values (e.g., 6.2–48.7 μM in Ren et al. ) may stem from assay conditions (e.g., ADP vs. collagen-induced aggregation). Mitigation strategies:

- Normalize data : Express inhibition as % of control ± SEM across ≥3 replicates.

- Cross-validate : Compare results across multiple models (e.g., human platelet-rich plasma vs. murine models) .

Q. What computational tools predict the environmental impact of pyridazinone derivatives during preclinical development?

- Step 1 : Calculate physicochemical properties (e.g., biodegradability via EPI Suite).

- Step 2 : Assess ecotoxicity using Daphnia magna acute toxicity tests (OECD 202).

- Step 3 : Model bioaccumulation potential with quantitative structure-activity relationships (QSARs) .

Experimental Design

Q. What controls are essential in SAR studies of pyridazinone derivatives to ensure reproducibility?

- Methodological Answer :

- Positive controls : Levosimendan or milrinone for cardiotonic activity .

- Negative controls : Pyridazinone analogs with inert substituents (e.g., -NO₂ at position 4).

- Blinding : Use double-blind protocols in animal studies to reduce bias .

Q. How can high-throughput screening (HTS) pipelines improve the discovery of novel pyridazinone-based therapeutics?

- Methodological Answer :

- Library design : Generate 50–100 analogs via combinatorial chemistry, focusing on substituent diversity .

- Automation : Use liquid handlers for parallel synthesis and 96-well plate assays.

- Hit criteria : Prioritize compounds with IC₅₀ < 10 μM in primary screens and >50% oral bioavailability in preliminary pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.